- Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides, Journal of Organic Chemistry, 2007, 72(8), 2737-2743

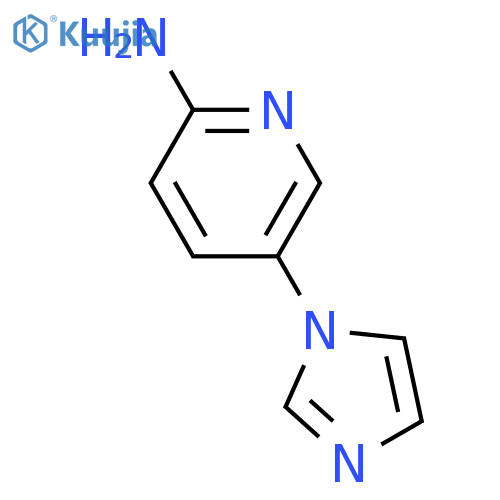

Cas no 935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine)

935547-73-2 structure

商品名:5-(1H-Imidazol-1-yl)-2-pyridinamine

5-(1H-Imidazol-1-yl)-2-pyridinamine 化学的及び物理的性質

名前と識別子

-

- 5-(1H-Imidazol-1-yl)pyridin-2-amine

- 5-(1H-Imidazol-1-yl)-2-pyridinamine

- 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

- 6-BroMo-[1,2,4]triazolo[1,5-a]pyrazine

- 5-(1H-Imidazol-1-yl)-2-pyridinamine (ACI)

- 5-(IMIDAZOL-1-YL)PYRIDIN-2-AMINE

- QUVGAWLFTQSTSQ-UHFFFAOYSA-N

- CS-W008872

- 935547-73-2

- MFCD11135723

- BS-17935

- N12668

- 5-imidazol-1-ylpyridin-2-amine

- SCHEMBL1839540

- AKOS000222296

- DB-079612

-

- MDL: MFCD11135723

- インチ: 1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11)

- InChIKey: QUVGAWLFTQSTSQ-UHFFFAOYSA-N

- ほほえんだ: N1=CN(C2C=CC(N)=NC=2)C=C1

計算された属性

- せいみつぶんしりょう: 197.95400

- どういたいしつりょう: 160.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 56.7Ų

じっけんとくせい

- 密度みつど: 1.32

- 屈折率: 1.835

- PSA: 43.08000

- LogP: 0.88680

5-(1H-Imidazol-1-yl)-2-pyridinamine セキュリティ情報

- シグナルワード:Danger

- 危害声明: H301-H311-H331

- 警告文: P261-P280-P301+P310-P311

- 包装グループ:Ⅲ

- 危険レベル:6.1

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD254466)

5-(1H-Imidazol-1-yl)-2-pyridinamine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(1H-Imidazol-1-yl)-2-pyridinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0983666-5g |

5-(1H-Imidazol-1-yl)pyridin-2-amine |

935547-73-2 | 95% | 5g |

$700 | 2024-08-02 | |

| TRC | I577338-50mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 50mg |

$178.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-200mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 200mg |

421.0CNY | 2021-08-04 | |

| TRC | I577338-25mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 25mg |

$110.00 | 2023-05-18 | ||

| Matrix Scientific | 118944-1g |

5-(1H-Imidazol-1-yl)pyridin-2-amine, 95+% |

935547-73-2 | 95+% | 1g |

$540.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D548826-1g |

5-(1H-IMidazol-1-yl)pyridin-2-aMine |

935547-73-2 | 97% | 1g |

$321 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-250mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 250mg |

638CNY | 2021-05-08 | |

| A2B Chem LLC | AH95709-1g |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 1g |

$221.00 | 2024-07-18 | |

| Ambeed | A656823-100mg |

5-(1H-Imidazol-1-yl)pyridin-2-amine |

935547-73-2 | 98% | 100mg |

$51.0 | 2024-04-16 | |

| A2B Chem LLC | AH95709-250mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 250mg |

$60.00 | 2024-07-18 |

5-(1H-Imidazol-1-yl)-2-pyridinamine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 2-Methyl-1-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]-1H-imidazole Solvents: Dimethylformamide ; 30 min, rt; 24 h, 110 °C

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Pyrazolopyrimidines and related heterocycles as CK2 inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethyl sulfoxide ; 4 h, 150 °C

リファレンス

- Preparation of deoxynojirimycin imino-sugars useful for the treatment of viral diseases, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Synthesis method and application of 2-pyridine substituted urea-based small-molecular compound, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate Catalysts: Ethylene glycol , Cuprous iodide Solvents: Isopropanol ; 8 h, rt → 110 °C

リファレンス

- Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine, RSC Advances, 2017, 7(70), 44366-44370

合成方法 6

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 40 h, 120 °C

リファレンス

- Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides, Chemtracts, 2010, 23(2), 47-50

合成方法 7

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 30 min, rt; 40 h, 120 °C; 120 °C → rt

リファレンス

- Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides, Journal of Organic Chemistry, 2007, 72(22), 8535-8538

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , 1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) , L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ; 30 min, rt; 60 h, 120 °C; 120 °C → rt

リファレンス

- A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis, Journal of the American Chemical Society, 2007, 129(45), 13879-13886

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: [2-[(Dimethylamino-κN)methyl]benzenethiolato-κS]copper Solvents: N-Methyl-2-pyrrolidone ; 16 h, 160 °C

リファレンス

- C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I) (pre-)catalyst, Tetrahedron, 2010, 66(19), 3478-3484

5-(1H-Imidazol-1-yl)-2-pyridinamine Raw materials

5-(1H-Imidazol-1-yl)-2-pyridinamine Preparation Products

5-(1H-Imidazol-1-yl)-2-pyridinamine 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine) 関連製品

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:935547-73-2)5-(1H-Imidazol-1-yl)-2-pyridinamine

清らかである:99%/99%

はかる:1g/5g

価格 ($):174.0/520.0